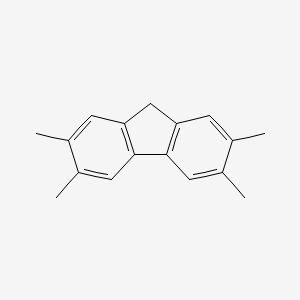

2,3,6,7-tetramethyl-9H-fluorene

Beschreibung

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, featuring four methyl groups substituted at the 2, 3, 6, and 7 positions of the fluorene backbone. Fluorene itself (C₁₃H₁₀) is a bicyclic structure consisting of two benzene rings fused via a central five-membered ring .

Eigenschaften

Molekularformel |

C17H18 |

|---|---|

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

2,3,6,7-tetramethyl-9H-fluorene |

InChI |

InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3 |

InChI-Schlüssel |

NGSRPOQEQLWRAI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3,6,7-Tetramethyl-9H-Fluoren beinhaltet typischerweise die Alkylierung von Fluorenderivaten. Eine gängige Methode umfasst die Friedel-Crafts-Alkylierung, bei der Fluoren mit methylierenden Mitteln wie Methylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktionsbedingungen erfordern oft wasserfreie Umgebungen und kontrollierte Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,3,6,7-Tetramethyl-9H-Fluoren folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Produktionseffizienz zu optimieren. Die Verwendung fortschrittlicher Reinigungsverfahren, wie Umkristallisation und Chromatographie, stellt sicher, dass die Verbindung die industriellen Standards für verschiedene Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3,6,7-Tetramethyl-9H-Fluoren unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Fluorenon-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Fluorenon-Derivate mit Reduktionsmitteln wie Lithiumaluminiumhydrid wieder in die Ausgangsverbindung Fluoren umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Fluorenon-Derivate.

Reduktion: Ausgangsverbindung Fluoren.

Substitution: Halogenierte Fluorene.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2,3,6,7-Tetramethyl-9H-Fluoren seine Wirkungen ausübt, beruht hauptsächlich auf seiner Wechselwirkung mit molekularen Zielstrukturen in elektronischen und biologischen Systemen. In elektronischen Anwendungen ermöglicht seine konjugierte Struktur einen effizienten Ladungstransport und Lichtemission. In biologischen Systemen kann es mit zellulären Komponenten interagieren, wodurch es als Fluoreszenzsonde für die Bildgebung und diagnostische Zwecke eingesetzt werden kann.

Wirkmechanismus

The mechanism by which 2,3,6,7-tetramethyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe for imaging and diagnostic purposes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

- Methoxy groups enhance polarity and solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Nitro groups at position 2 (as in 9,9-dimethyl-2-nitro-9H-fluorene) increase reactivity in substitution reactions, making the compound valuable for drug synthesis . Trifluoromethyl groups improve thermal and oxidative stability, advantageous in electronic materials .

Positional Isomerism :

- Substitution at the 9-position (e.g., 9,9-dimethyl) centralizes steric effects, while substitution at peripheral positions (2,3,6,7) distributes bulk, influencing crystal packing and intermolecular interactions .

Biologische Aktivität

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its four methyl groups attached to the fluorene backbone, which influences its chemical reactivity and interaction with biological systems. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that derivatives of fluorene compounds exhibit significant radical scavenging abilities. For instance, a study evaluated the hydroxyl radical scavenging capacity of various modified fluorenes, including this compound. The results demonstrated that these compounds effectively reduced hydroxyl radicals in a concentration-dependent manner. Specifically, the most effective compounds showed enhanced scavenging activity at higher concentrations .

Table 1: Hydroxyl Radical Scavenging Activity of Fluorene Derivatives

| Compound | Concentration (µM) | Scavenging Activity (%) |

|---|---|---|

| This compound | 0.2 | 45 |

| This compound | 1 | 70 |

| This compound | 10 | 90 |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies on brain endothelial cells indicated that certain fluorene derivatives could down-regulate the expression of inflammatory markers such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). Specifically, one study highlighted that the compound significantly suppressed lipolysis product-induced expression of these inflammatory markers .

Table 2: Anti-inflammatory Activity of Fluorene Compounds

| Compound | IL-8 Expression Reduction (Fold) | COX-2 Expression Reduction (Fold) |

|---|---|---|

| This compound | 1.5 | 2.7 |

| Control | - | - |

Study on Neuroinflammation

A notable case study explored the effects of modified fluorene compounds on neuroinflammation. The researchers found that certain derivatives exhibited significant anti-inflammatory properties in models simulating neurodegenerative conditions. The study concluded that these compounds could potentially serve as therapeutic agents for conditions such as Alzheimer's disease by targeting oxidative stress and inflammation pathways .

Evaluation of Antiparasitic Activity

Another investigation assessed the antiparasitic activity of fluorene derivatives. While not directly focused on this compound itself, it provided insights into how modifications to the fluorene structure could enhance biological efficacy against parasitic infections. The results indicated that specific structural modifications led to increased potency against Plasmodium falciparum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.